

# improving the long-term stability of Pt-Ag electrocatalysts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Platinum;silver*

Cat. No.: *B14262163*

[Get Quote](#)

## Technical Support Center: Pt-Ag Electrocatalysts

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the long-term stability of Platinum-Silver (Pt-Ag) electrocatalysts.

## Frequently Asked Questions (FAQs)

Q1: Why is the long-term stability of Pt-Ag electrocatalysts a significant concern?

A1: The long-term stability of Pt-Ag electrocatalysts is critical because their performance inevitably degrades over time, hindering the commercial viability of technologies like fuel cells. This degradation manifests as a loss of catalytic activity and efficiency. The primary causes are structural and compositional changes to the catalyst nanoparticles and their support material under demanding electrochemical conditions. Understanding these degradation pathways is essential for designing more robust and durable catalysts.

Q2: What are the primary degradation mechanisms for carbon-supported Pt-Ag catalysts?

A2: The degradation of Pt-Ag electrocatalysts is a complex process involving several concurrent mechanisms<sup>[1][2]</sup>:

- **Silver (Ag) Leaching:** Silver is more susceptible to dissolution than platinum in acidic environments, especially at higher potentials. This leads to a change in the catalyst's

composition and structure.

- **Particle Agglomeration/Coalescence:** Individual nanoparticles can migrate on the carbon support and merge into larger particles.[2] This process reduces the electrochemically active surface area (ECSA), leading to a decrease in performance.
- **Ostwald Ripening:** This process involves the dissolution of smaller nanoparticles and the re-deposition of the metal onto larger particles, which are more energetically stable.[2] This also results in an increase in the average particle size and a loss of ECSA.
- **Particle Detachment:** Nanoparticles can detach from the support material, leading to a complete loss of their catalytic contribution.[1]
- **Carbon Support Corrosion:** At high potentials, the carbon support material can be oxidized to CO<sub>2</sub>, causing the collapse of the catalyst layer structure and detachment of Pt-Ag nanoparticles.[1]

Q3: How can I experimentally evaluate the long-term stability of my Pt-Ag electrocatalyst?

A3: The most common method for evaluating long-term stability in a laboratory setting is through Accelerated Durability Tests (ADTs) or Accelerated Stress Tests (ASTs).[3][4] These tests involve subjecting the catalyst to repeated potential cycles to simulate the stress of long-term operation. A typical ADT protocol involves cycling the potential between a lower and an upper limit (e.g., 0.6 V and 1.0 V vs. RHE) for thousands of cycles in an oxygen-saturated electrolyte.[5] The stability is quantified by measuring the loss in ECSA and the negative shift in the half-wave potential of the oxygen reduction reaction (ORR) before and after the ADT.

Q4: What are common strategies to improve the long-term stability of Pt-Ag electrocatalysts?

A4: Several strategies are employed to enhance the durability of Pt-Ag catalysts:

- **Alloying and Dealloying:** Creating a stable Pt-Ag alloy structure can improve durability. A common approach is to create a core-shell structure where a Pt-rich shell protects a Ag-containing core.
- **Surface Modification:** Coating the nanoparticles with a protective layer, such as a thin carbon shell or polymers, can prevent agglomeration and leaching.[5][6][7]

- **Support Material Engineering:** Modifying the carbon support with heteroatoms like nitrogen or phosphorus can create stronger anchoring sites for the nanoparticles, preventing migration and detachment.[1]
- **Particle Size and Shape Control:** Synthesizing nanoparticles with optimized sizes (typically 3-5 nm) and specific shapes (e.g., nanocages, nanowires) can improve stability.[8] Extremely small particles are often less stable.
- **Bimetallic Alloying:** Introducing a third metal can sometimes stabilize the Pt-Ag structure.[7]

## Troubleshooting Guide

This guide addresses specific issues encountered during experiments with Pt-Ag electrocatalysts.

### Problem: Rapid Decrease in Electrocatalytic Activity During Durability Testing

A rapid loss of activity is the most common issue. The underlying cause can be diagnosed by a systematic approach.

- **Possible Cause 1: Silver (Ag) Leaching**
  - **Symptoms:** A significant negative shift in the half-wave potential for the ORR. The cyclic voltammogram (CV) may show changes in the peak positions corresponding to Pt-oxide reduction.
  - **Diagnostic Test:** Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to analyze the electrolyte after the ADT. The presence of Ag ions confirms leaching.
  - **Solutions:**
    - Synthesize core-shell nanoparticles with a complete, uniform Pt shell over the Ag core to shield it from the electrolyte.[9]
    - Anneal the catalyst at a moderate temperature to promote the formation of a more stable Pt-skin layer.

- Employ protective coatings like polymers or thin layers of silica.[\[6\]](#)[\[10\]](#)
- Possible Cause 2: Nanoparticle Agglomeration and Growth
  - Symptoms: A significant decrease in the Electrochemically Active Surface Area (ECSA) as measured by H-UPD or CO stripping.
  - Diagnostic Test: Use Transmission Electron Microscopy (TEM) to compare the particle size distribution before and after the ADT.[\[11\]](#) An increase in the average particle size is direct evidence of agglomeration or Ostwald ripening.
  - Solutions:
    - Improve the nanoparticle-support interaction by functionalizing the carbon support (e.g., through acid treatment or nitrogen-doping) to create better anchoring sites.[\[1\]](#)
    - Ensure a uniform spatial distribution of nanoparticles on the support during synthesis to minimize the driving force for migration.
    - Use stabilizing agents during synthesis that can be removed later without damaging the catalyst, such as polyvinylpyrrolidone (PVP).[\[12\]](#)
- Possible Cause 3: Carbon Support Corrosion
  - Symptoms: Loss of ECSA and mass activity, often accompanied by a decrease in the double-layer capacitance of the CV. This is more severe when the upper potential limit of the ADT is high (>1.2 V vs. RHE).
  - Diagnostic Test: Identical-Location Transmission Electron Microscopy (IL-TEM) can visualize the degradation of the support material and the detachment of nanoparticles.[\[13\]](#) Raman spectroscopy can also indicate changes in the carbon structure.
  - Solutions:
    - Use more graphitic carbon supports, which are more resistant to oxidation than amorphous carbons.

- Consider alternative, more stable support materials like titanium carbide (TiC) or doped metal oxides.
- Limit the upper potential window during electrochemical measurements and durability tests whenever possible.

## Quantitative Data Summary

The following tables summarize typical performance metrics and the impact of stabilization strategies.

Table 1: Representative Stability Data for Pt-based Catalysts after ADT

| Catalyst         | ADT Cycles   | ECSA Loss (%)                                 | Half-Wave Potential (E1/2) Shift (mV) | Reference            |
|------------------|--------------|---|---------------------------------------|----------------------|
| Commercial Pt/C  | 30,000       | 41.1%   | -41 mV                                | <a href="#">[5]</a>  |
| PtCo/C           | 30,000       | >41.1%  | > -41 mV                              | <a href="#">[5]</a>  |
| PtPdFeCoNi HEA/C | 50,000       | Minimal                                       | -6 mV                                 | <a href="#">[5]</a>  |
| Pt/Pd Core-Shell | >2,000 hours | ~130 mV voltage loss at 0.6 A/cm <sup>2</sup> | N/A (Fuel Cell Test)                  | <a href="#">[14]</a> |

Note: Data is compiled for illustrative purposes. Direct comparison requires identical testing protocols.

## Detailed Experimental Protocols

### Protocol 1: Accelerated Durability Test (ADT) for ORR

This protocol is designed to assess the stability of the catalyst using a rotating disk electrode (RDE).

- Electrolyte Preparation: Prepare a 0.1 M HClO<sub>4</sub> solution.

- Initial Characterization:
  - Record a baseline Cyclic Voltammogram (CV) in N<sub>2</sub>-saturated electrolyte from 0.05 V to 1.0 V vs. RHE at 50 mV/s to determine the initial ECSA via hydrogen underpotential deposition (H-UPD).
  - Perform Linear Sweep Voltammetry (LSV) in O<sub>2</sub>-saturated electrolyte at 1600 rpm with a scan rate of 10 mV/s to determine the initial ORR activity and half-wave potential.
- ADT Cycling:
  - Saturate the electrolyte with O<sub>2</sub>.
  - Apply a square-wave potential cycling profile between 0.6 V and 1.0 V vs. RHE with a dwell time of 3 seconds at each potential.[\[3\]](#)[\[4\]](#)
  - Perform the cycling for a set number of cycles (e.g., 5,000, 10,000, or 30,000).
- Post-ADT Characterization:
  - Repeat the CV and LSV measurements from Step 2.
- Data Analysis: Calculate the percentage loss in ECSA and the negative shift in the half-wave potential to quantify the stability.

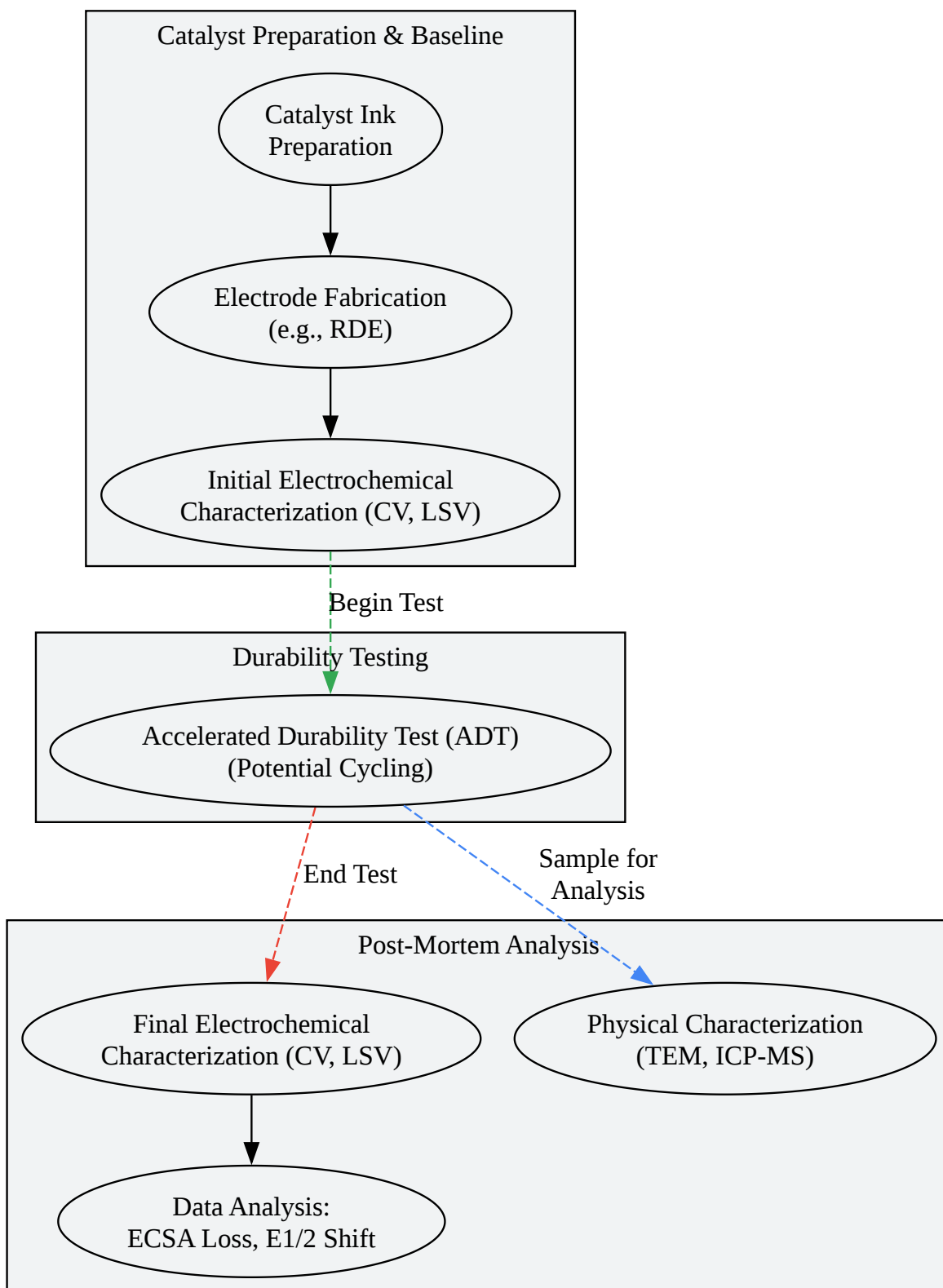
## Protocol 2: ECSA Measurement via CO-Stripping Voltammetry

For Pt-alloy catalysts, CO stripping is often more accurate for ECSA determination than H-UPD.[\[15\]](#)[\[16\]](#)

- Surface Cleaning: Cycle the electrode potential between 0.05 V and 1.0 V vs. RHE in N<sub>2</sub>-saturated 0.1 M HClO<sub>4</sub> until a stable CV is obtained.
- CO Adsorption:
  - Transfer the electrode to a CO-saturated electrolyte or purge CO gas through the working electrode compartment for at least 10 minutes while holding the potential at a low value (e.g., 0.1 V vs. RHE) to allow for monolayer adsorption of CO.[\[16\]](#)

- CO Purging: Purge the electrolyte with N<sub>2</sub> for at least 20-30 minutes to remove all dissolved CO, while maintaining the potential at 0.1 V.
- Stripping Voltammetry:
  - Scan the potential anodically (e.g., from 0.1 V to 1.0 V vs. RHE) at a scan rate of 20-50 mV/s.<sup>[17]</sup> A sharp oxidation peak will appear, corresponding to the stripping of the adsorbed CO monolayer.
- ECSA Calculation:
  - Integrate the charge of the CO stripping peak after baseline correction.
  - Calculate the ECSA using the equation:  $\text{ECSA (m}^2\text{/g)} = Q / (\Gamma * L)$  where Q is the integrated charge (μC), Γ is the charge required to oxidize a monolayer of CO (typically 420 μC/cm<sup>2</sup> for Pt), and L is the catalyst loading on the electrode (g/cm<sup>2</sup>).<sup>[17]</sup>

## Visualizations



[Click to download full resolution via product page](#)



```
// Nodes for diagnosis diag_ecsa [label="Measure ECSA Loss\n(CO Strip / H-UPD)",  
shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; diag_leach  
[label="Analyze Electrolyte\nfor Ag (ICP-MS)", shape=diamond, style=filled,  
fillcolor="#F1F3F4", fontcolor="#202124"]; diag_tem [label="Analyze Particle Size\n(TEM)",  
shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];  
  
// Nodes for causes cause_agglom [label="Cause: Agglomeration\n& Ostwald Ripening",  
shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_leach [label="Cause: Ag  
Leaching", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_support  
[label="Cause: Carbon Support\nCorrosion", shape=box, fillcolor="#EA4335",  
fontcolor="#FFFFFF"];  
  
// Edges start -> diag_ecsa; diag_ecsa -> diag_leach [label="ECSA Loss is High"]; diag_ecsa -  
> cause_support [label="ECSA Loss is High\n& Capacitance Drops"]; diag_leach -> diag_tem  
[label="No/Low Ag in Electrolyte"]; diag_leach -> cause_leach [label="Significant Ag in  
Electrolyte"]; diag_tem -> cause_agglom [label="Avg. Particle\nSize Increased"]; }  
caption="Troubleshooting Flowchart for Catalyst Activity Loss."  
  
// Central Node catalyst [label="Pt-Ag/C Catalyst\n(Initial State)", shape=ellipse,  
fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Degradation Mechanisms leaching [label="Ag Leaching", fillcolor="#FBBC05",  
fontcolor="#202124"]; agglomeration [label="Particle Agglomeration\n& Migration",  
fillcolor="#FBBC05", fontcolor="#202124"]; ostwald [label="Ostwald Ripening",  
fillcolor="#FBBC05", fontcolor="#202124"]; detachment [label="Particle Detachment",  
fillcolor="#FBBC05", fontcolor="#202124"]; corrosion [label="Carbon Support\nCorrosion",  
fillcolor="#FBBC05", fontcolor="#202124"];  
  
// Final State degraded [label="Degraded Catalyst\n(Loss of Activity & ECSA)", shape=ellipse,  
fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Connections catalyst -> {leaching, agglomeration, ostwald, detachment, corrosion}  
[color="#5F6368"]; leaching -> degraded [label="Composition Change"]; agglomeration ->  
degraded [label="ECSA Loss"]; ostwald -> degraded [label="ECSA Loss"]; detachment ->  
degraded [label="Active Site Loss"]; corrosion -> detachment [style=dashed, label="causes"];
```

corrosion -> degraded [label="Structural Collapse"]; } caption="Primary Degradation Mechanisms for Pt-Ag/C Electrocatalysts."

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Role of Surface Chemistry in Carbon-Supported Metal-Catalyzed Processes of Fine Organic Synthesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of Silver and Gold Nanoparticles: Preservation and Improvement of Plasmonic Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three strategies to stabilise nearly monodispersed silver nanoparticles in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anl.gov [anl.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. Suppressing Platinum Electrocatalyst Degradation via a High-Surface-Area Organic Matrix Support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. juser.fz-juelich.de [juser.fz-juelich.de]
- 16. osti.gov [osti.gov]
- 17. rsc.org [rsc.org]

- To cite this document: BenchChem. [improving the long-term stability of Pt-Ag electrocatalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14262163#improving-the-long-term-stability-of-pt-ag-electrocatalysts]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)